
Butanamide, 4-(3-chlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-(3-chlorophenoxy)- is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of butanamide, where a 3-chlorophenoxy group is attached to the fourth carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-(3-chlorophenoxy)- typically involves the reaction of 3-chlorophenol with butanoyl chloride to form 4-(3-chlorophenoxy)butanoyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, Butanamide, 4-(3-chlorophenoxy)-. The reaction conditions generally include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of Butanamide, 4-(3-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-(3-chlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanamide, 4-(3-chlorophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butanamide, 4-(3-chlorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butanamide: A simpler amide without the 3-chlorophenoxy group.
3-Chlorophenoxyacetic acid: Contains the 3-chlorophenoxy group but has a carboxylic acid instead of an amide.
4-Chlorobutanamide: Similar structure but with a chlorine atom on the butanamide chain instead of the phenoxy group.
Uniqueness
Butanamide, 4-(3-chlorophenoxy)- is unique due to the presence of both the butanamide backbone and the 3-chlorophenoxy group This combination imparts specific chemical and biological properties that are not found in simpler analogs
Properties
CAS No. |
37483-55-9 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)butanamide |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H2,12,13) |
InChI Key |
SQOQSTIONNEPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


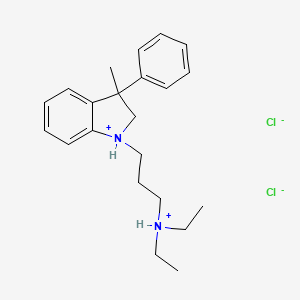

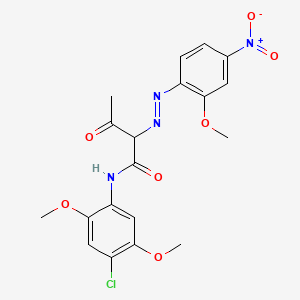
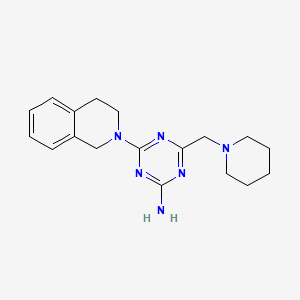
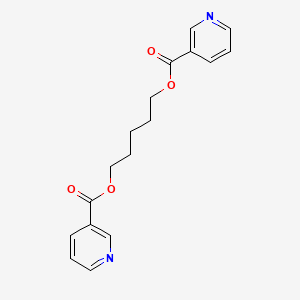

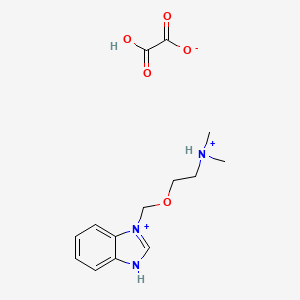
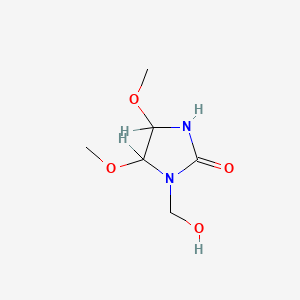

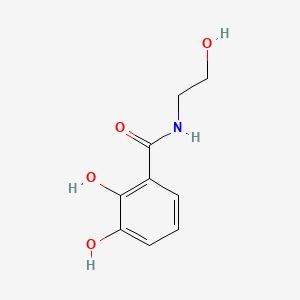
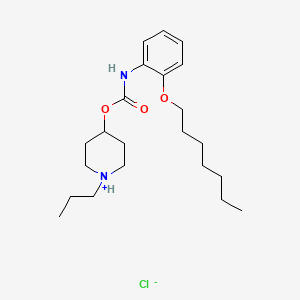
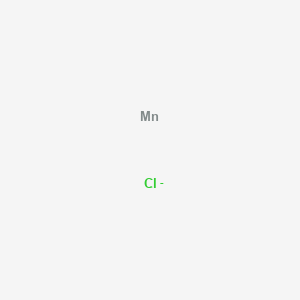
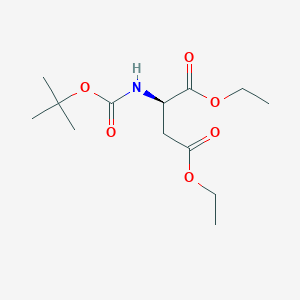
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
